Lipophilicity Modulation: 4-Ethylbenzamide vs. 3-Methoxybenzamide Terminus
The target compound bears a 4-ethyl substituent on the benzamide ring, yielding a computed XLogP3-AA of 3.7 [1]. The closest characterized analog, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide, has a lower computed logP (estimated ~2.8-3.0 based on the methoxy group) [2]. This ~0.7-0.9 log unit difference corresponds to an approximately 5- to 8-fold higher theoretical partition coefficient, which may influence blood-brain barrier permeability and non-specific protein binding in in vivo models.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (PubChem, CID 42266542) |
| Comparator Or Baseline | N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: estimated XLogP ~2.8-3.0 |
| Quantified Difference | ΔXLogP ≈ +0.7 to +0.9 (5- to 8-fold higher partition coefficient) |
| Conditions | Computed values (XLogP3 algorithm); no experimental logP available for either compound |
Why This Matters
For CNS-targeted screening cascades, a higher logP may enhance brain penetration but could also increase hERG affinity risk; procurement of the 4-ethyl analog rather than the 3-methoxy analog enables testing this specific lipophilicity window.
- [1] PubChem CID 42266542; computed XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/42266542 View Source
- [2] BindingDB BDBM50122030 / CHEMBL154050; structure and receptor binding of N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122030 View Source
